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Compound of Interest

Compound Name: Esaprazole

Cat. No.: B1671243 Get Quote

An In-depth Technical Guide to Esomeprazole
Disclaimer: The following information is for research and professional purposes only.

"Esaprazole" is presumed to be a misspelling of "Esomeprazole," a widely used proton pump

inhibitor. This guide will focus exclusively on Esomeprazole.

Executive Summary
Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor (PPI) that potently

suppresses gastric acid secretion.[1] It is extensively used in the management of

gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions

associated with excessive stomach acid.[2] Esomeprazole exerts its therapeutic effect by

irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][3] This

technical guide provides a comprehensive overview of the chemical structure, synthesis,

mechanism of action, pharmacokinetics, and clinical efficacy of Esomeprazole, intended for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Esomeprazole is a substituted benzimidazole with a chiral sulfoxide group, which is responsible

for its stereoisomeric properties.

IUPAC Name: (S)-(-)-5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-

benzoimidazole[2]

Chemical Formula: C₁₇H₁₉N₃O₃S[2]
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Molecular Weight: 345.42 g/mol [2]

CAS Number: 119141-88-7[2]

SMILES: COc1ccc2nc([nH]c2c1)--INVALID-LINK--Cc1ncc(C)c(OC)c1C[2]

Synthesis of Esomeprazole
The key step in the synthesis of Esomeprazole is the asymmetric oxidation of the prochiral

sulfide precursor, pyrmetazole. Several methods have been developed to achieve high

enantioselectivity.

Titanium-Mediated Asymmetric Oxidation
A widely employed method for the asymmetric synthesis of Esomeprazole involves a titanium-

catalyzed oxidation, often referred to as a modified Sharpless epoxidation for sulfides.[4][5]

Experimental Protocol: Asymmetric Oxidation of Pyrmetazole[6]

Catalyst Formation:

In a reaction vessel under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄),

(S,S)-diethyl tartrate ((S,S)-DET), and water to a suitable solvent such as ethyl acetate.

Add the sulfide precursor, pyrmetazole, to this mixture.

Heat the mixture (e.g., to 50°C) for a specified duration (e.g., one hour) to form the chiral

titanium complex.

Oxidation:

Cool the reaction mixture (e.g., to 30°C).

Add an amine base, such as triethylamine.

Introduce the oxidizing agent, cumene hydroperoxide (CHP), to initiate the asymmetric

oxidation of the sulfide to the sulfoxide.

Maintain the reaction at a controlled temperature for a set period (e.g., one hour).
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Work-up and Isolation:

Quench the reaction.

Perform an aqueous work-up to remove the catalyst and other water-soluble components.

Extract the product with an organic solvent.

Purify the resulting Esomeprazole by crystallization or chromatography to achieve high

enantiomeric excess (>94% ee).[4]

Bio-enzymatic Synthesis
An alternative, greener approach utilizes an engineered Baeyer-Villiger monooxygenase

(BVMO) for the enzymatic oxidation of pyrmetazole. This method can achieve high yield (87%)

and excellent enantiomeric excess (>99% ee) at a laboratory scale.[7]

Mechanism of Action
Esomeprazole is a prodrug that requires activation in an acidic environment.[3] Its mechanism

of action involves the irreversible inhibition of the gastric proton pump.

Activation: Esomeprazole, being a weak base, accumulates in the acidic secretory canaliculi

of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a

reactive sulfenamide.[3]

Inhibition of H+/K+-ATPase: The activated sulfenamide forms a covalent disulfide bond with

cysteine residues on the luminal side of the H+/K+-ATPase.[3] This binding irreversibly

inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][3]

Duration of Action: The inhibition of both basal and stimulated acid secretion is profound and

long-lasting. Restoration of acid secretion requires the synthesis of new proton pump

molecules.[3]

Signaling Pathway for Gastric Acid Secretion
The following diagram illustrates the signaling pathways that stimulate gastric acid secretion

and the point of inhibition by Esomeprazole.
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Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
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Caption: Gastric acid secretion pathway and Esomeprazole inhibition.

Quantitative Data
The following tables summarize key quantitative data for Esomeprazole.

Pharmacokinetic Parameters
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Parameter Value Reference

Bioavailability
50% (single 20 mg dose) to

90% (repeated 40 mg dose)
[8]

Time to Peak Plasma

Concentration (Tmax)
1-4 hours [8]

Plasma Half-life (t1/2) 1-1.5 hours [2]

Volume of Distribution (Vd) 24.89 L (in critically ill patients) [9]

Plasma Clearance (CL)
6.13 L/h (in critically ill

patients)
[9]

Plasma Protein Binding ~97% [8]

Pharmacodynamic and Efficacy Data
Parameter Value Condition Reference

IC₅₀ (H+/K+-ATPase)
1.1 µM (for

Omeprazole)
In vitro [10]

Healing Rates

(Erosive Esophagitis)

92.6% (Esomeprazole

40 mg) vs. 88.8%

(Lansoprazole 30 mg)

at 8 weeks

Erosive Esophagitis [11]

Symptom Relief

(Heartburn)

32.5% increase in

heartburn-free time

(vs. 14.3% for

placebo) over days 5-

14

Frequent Heartburn

H. pylori Eradication

Rate

91.77% (in high-dose

dual therapy)
H. pylori Infection

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
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This protocol measures the inhibitory effect of Esomeprazole on the proton pump.

Methodology

Preparation of H+/K+-ATPase Vesicles:

Isolate gastric microsomes rich in H+/K+-ATPase from a suitable animal model (e.g.,

porcine or rabbit stomach).

Homogenize the gastric mucosa and perform differential centrifugation to obtain a

microsomal pellet.

ATPase Activity Measurement:

Pre-incubate the microsomal vesicles with varying concentrations of Esomeprazole in an

acidic buffer (e.g., pH 6.1) to facilitate drug activation.[10]

Initiate the enzymatic reaction by adding ATP. The ATPase activity is determined by

measuring the rate of inorganic phosphate (Pi) liberation from ATP, often using a

colorimetric method like the Fiske-Subbarow method.

Run the main reaction at a neutral pH (e.g., 7.4) to measure the remaining enzyme

activity.[10]

Data Analysis:

Calculate the percentage of inhibition for each Esomeprazole concentration relative to a

vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the drug concentration.

HPLC Method for Esomeprazole Analysis
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification

of Esomeprazole in pharmaceutical formulations.

Chromatographic Conditions
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Parameter Condition

Column C18 (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile and phosphate buffer (e.g., pH 6.8)

in a 60:40 v/v ratio

Flow Rate 1.0 mL/min

Detection UV at 280 nm

Column Temperature Ambient or controlled (e.g., 30°C)

Sample Preparation

Prepare a standard stock solution of Esomeprazole of known concentration in a suitable

diluent (e.g., the mobile phase).

For tablet analysis, accurately weigh and powder a set number of tablets.

Dissolve a portion of the powder equivalent to a specific dose of Esomeprazole in the

diluent, using sonication to aid dissolution.

Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Workflow Diagram
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Workflow for HPLC Analysis of Esomeprazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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